CB2-Selective Agonist Profile Distinguishes EPEA from Anandamide and PEA
EPEA demonstrates preferential activation of CB2 over CB1 receptors, a selectivity profile distinct from the non-selective CB1/CB2 agonist anandamide (AEA) and from PEA/OEA which lack significant CB receptor activity. In [35S]GTPγS functional assays, EPEA activated CB1 receptors with an EC50 of 1361 nM (Emax 40.6%) and CB2 receptors with an EC50 of 397.1 nM (Emax 22.9%), indicating approximately 3.4-fold greater potency at CB2 [1]. In contrast, DHEA (the omega-3 DHA ethanolamide) showed 25-fold higher potency at CB1 (EC50 50 nM) compared to EPEA, and 9-fold higher potency at CB2 (EC50 42 nM). Notably, the n-3 NAEs (including EPEA) failed to activate TRPV1 channels, whereas n-6 NAEs (AEA, docosatetraenoyl, docosapentaenoyl) activated both CB1/CB2 and TRPV1 [2].
| Evidence Dimension | CB1 receptor functional activation (EC50) |
|---|---|
| Target Compound Data | EPEA: EC50 = 1361 nM (95% CI: 223-8288 nM); Emax = 40.6% |
| Comparator Or Baseline | DHEA: EC50 = 50 nM (95% CI: 2.74-911 nM); Emax = 26.5% |
| Quantified Difference | DHEA is 27.2-fold more potent than EPEA at CB1 |
| Conditions | [35S]GTPγS binding assay using MF1 mouse whole brain membranes |
Why This Matters
This CB2-preferring profile supports research applications where CB1-mediated psychoactivity or TRPV1-mediated pain signaling must be minimized while retaining CB2-dependent anti-inflammatory and immunomodulatory effects.
- [1] Brown I, Cascio MG, Rotondo D, Pertwee RG, Heys SD, Wahle KW. Cannabinoid receptor-dependent and -independent anti-proliferative effects of omega-3 ethanolamides in androgen receptor-positive and -negative prostate cancer cell lines. Carcinogenesis. 2010;31(9):1584-1591. Table II. View Source
- [2] Brown I, et al. n-3 polyunsaturated N-acylethanolamines are CB2 cannabinoid receptor-preferring endocannabinoids. Biochim Biophys Acta Mol Cell Biol Lipids. 2018;1863(11):1433-1444. View Source
